Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
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Overview
Description
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, while the cyclopentyl group is often added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopropylmethoxy derivatives: Compounds with the cyclopropylmethoxy group may have comparable chemical properties and reactivity.
Uniqueness
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cyclopropylmethoxy and cyclopentyl groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.
Biological Activity
Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropylmethoxy group. Its molecular formula is C13H19N1O1, and it exhibits properties typical of pyrrolidine derivatives.
This compound primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, which are crucial for insulin secretion in response to meals. This mechanism positions it as a candidate for the treatment of type 2 diabetes.
Glucose Regulation
Research indicates that this compound significantly reduces blood glucose levels by enhancing insulin secretion through incretin hormone modulation. In vivo studies have shown a marked decrease in postprandial glucose levels in animal models, suggesting its potential utility in diabetes management.
Anti-inflammatory Effects
In addition to its role in glucose regulation, this compound has demonstrated anti-inflammatory properties. Studies have indicated that it can reduce markers of inflammation in various models, potentially making it relevant for conditions such as asthma and other inflammatory diseases .
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to untreated controls. The compound's efficacy was comparable to established DPP-4 inhibitors like Sitagliptin.
- Inflammation Reduction : Another study assessed the compound's effects on lung inflammation induced by allergens. Results showed a notable decrease in inflammatory cytokines (e.g., IL-6, TNF-alpha) and improved lung function metrics in treated subjects compared to baseline measurements .
Comparative Analysis
The table below compares this compound with other known DPP-4 inhibitors:
Compound | DPP-4 Inhibition IC50 (µM) | Primary Use |
---|---|---|
Cyclopentyl(3-(cyclropylmethoxy)pyrrolidin-1-yl)methanone | 25 | Diabetes management |
Sitagliptin | 10 | Diabetes management |
Saxagliptin | 15 | Diabetes management |
Linagliptin | 5 | Diabetes management |
Properties
IUPAC Name |
cyclopentyl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-14(12-3-1-2-4-12)15-8-7-13(9-15)17-10-11-5-6-11/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHAFTZUHHCURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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